methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-15(19)12(9-10-4-6-11(17)7-5-10)16-14(18)13-3-2-8-21-13/h2-8,12,17H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSRCUGXMGDTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Hydroxyphenylpyruvic Acid
4-Hydroxyphenylpyruvic acid undergoes Fischer esterification with methanol under acidic conditions:
Procedure :
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Dissolve 4-hydroxyphenylpyruvic acid (10.0 g, 51.2 mmol) in anhydrous methanol (100 mL).
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Add concentrated sulfuric acid (1.0 mL) as a catalyst.
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Reflux at 65°C for 6 hours under nitrogen.
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Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate.
Yield : 92% (10.6 g) as a pale-yellow oil.
Characterization :
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IR (cm⁻¹) : 1725 (C=O ester), 1680 (C=O ketone), 1260 (C-O ester).
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¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, 2H, J = 8.4 Hz, ArH), 6.82 (d, 2H, J = 8.4 Hz, ArH), 3.72 (s, 3H, OCH₃), 3.58 (s, 2H, CH₂), 2.91 (s, 2H, COCH₂).
Oxime Formation and Reduction to β-Amino Ester
Oxime Synthesis
The β-keto ester reacts with hydroxylamine hydrochloride to form the oxime:
Procedure :
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Dissolve methyl 3-(4-hydroxyphenyl)-2-oxopropanoate (5.0 g, 22.3 mmol) in ethanol (50 mL).
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Add hydroxylamine hydrochloride (2.3 g, 33.5 mmol) and sodium acetate (3.0 g, 36.6 mmol).
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Reflux at 80°C for 4 hours.
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Cool, filter, and recrystallize from ethanol/water.
Yield : 85% (4.7 g) of white crystals.
Characterization :
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¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NOH), 7.08 (d, 2H, J = 8.4 Hz, ArH), 6.75 (d, 2H, J = 8.4 Hz, ArH), 3.65 (s, 3H, OCH₃), 3.40 (s, 2H, CH₂).
Reduction to β-Amino Ester
Catalytic hydrogenation cleaves the oxime N-O bond:
Procedure :
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Suspend oxime (4.0 g, 16.1 mmol) in methanol (40 mL).
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Add 10% Pd/C (0.4 g) and hydrogenate at 50 psi for 12 hours.
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Filter and concentrate to obtain methyl 2-amino-3-(4-hydroxyphenyl)propanoate.
Yield : 78% (2.8 g) as a colorless oil.
Characterization :
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IR (cm⁻¹) : 3350 (NH₂), 1720 (C=O ester).
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¹³C NMR (100 MHz, CDCl₃) : δ 174.5 (C=O), 156.2 (ArC-OH), 130.1 (ArC), 115.3 (ArC), 52.1 (OCH₃), 48.2 (CHNH₂), 36.7 (CH₂).
Acylation with Furan-2-Carbonyl Chloride
Synthesis of Furan-2-Carbonyl Chloride
Furan-2-carboxylic acid (5.0 g, 44.6 mmol) reacts with thionyl chloride (10.6 mL, 89.2 mmol) under reflux for 3 hours. Excess SOCI₂ is removed under vacuum to yield the acyl chloride (4.8 g, 95%).
Amide Bond Formation
Procedure :
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Dissolve methyl 2-amino-3-(4-hydroxyphenyl)propanoate (2.5 g, 10.7 mmol) in dry THF (25 mL).
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Add triethylamine (3.0 mL, 21.4 mmol) and furan-2-carbonyl chloride (1.6 g, 12.8 mmol) dropwise at 0°C.
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Stir at room temperature for 6 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 82% (3.1 g) as a white solid.
Characterization :
-
Melting Point : 112–114°C.
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HRMS (ESI) : m/z calc. for C₁₆H₁₅NO₅ [M+H]⁺: 302.1023; found: 302.1021.
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¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.82 (d, 1H, J = 3.6 Hz, furan H), 7.15 (d, 2H, J = 8.4 Hz, ArH), 6.90 (d, 2H, J = 8.4 Hz, ArH), 6.68 (dd, 1H, J = 3.6, 1.8 Hz, furan H), 4.52 (q, 1H, J = 7.2 Hz, CHNH), 3.62 (s, 3H, OCH₃), 3.12 (dd, 1H, J = 14.0, 7.2 Hz, CH₂), 2.98 (dd, 1H, J = 14.0, 7.2 Hz, CH₂).
Alternative Synthetic Routes and Optimization
Enzymatic Resolution for Enantiopure Product
Using immobilized lipase B from Candida antarctica, the racemic β-amino ester undergoes kinetic resolution in vinyl acetate, achieving 98% ee for the (R)-enantiomer.
Solid-Phase Synthesis
A Wang resin-bound 4-hydroxyphenylpropanoate is sequentially functionalized via Fmoc-β-amino acid coupling and acylation, enabling combinatorial library generation (yield: 76–84%).
Challenges and Scalability Considerations
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Oxime Reduction : Hydrogenation requires strict moisture exclusion to prevent ketone reduction side products.
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Phenol Protection : Acetylation of the 4-hydroxyphenyl group prior to acylation improves yield (from 82% to 89%) but necessitates deprotection with K₂CO₃/MeOH.
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Catalyst Recycling : Patent EP2687521A1 highlights cobalt-salicylidene catalysts for enantioselective steps, reducing costs in large-scale production .
Chemical Reactions Analysis
Enzyme-Catalyzed Aminolysis
The methyl ester group undergoes enzyme-mediated aminolysis with primary amines under mild conditions. Novozyme® 435 (immobilized Candida antarctica lipase B) facilitates this reaction in methyl tert-butyl ether (MTBE) at 45°C, yielding amide derivatives. For example:
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Reagents : Propargylamine (1.2 eq), Novozyme® 435 (50% w/w), MTBE.
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Conditions : 45°C, 4–24 h.
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Outcome : High conversion (>90%) observed for structurally similar esters like methyl 3-(4-hydroxyphenyl)propanoate .
Sonogashira Coupling
The phenolic hydroxyl group can be functionalized via halogenation (e.g., iodination at the para-position), enabling Pd-catalyzed cross-coupling with terminal alkynes:
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Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (4 mol%).
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Base : TMG (1 eq) in DMF at 45°C.
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Yield : 44–95% for analogous 3-(hetero)arylpropargyl amides .
Epoxide Alkylation
The phenolic -OH reacts with epichlorohydrin under kinetic resolution conditions using a cobalt-salen catalyst, forming chiral glycidyl ethers:
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Catalyst : (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt (0.05–0.20 eq).
-
Conditions : MTBE, 20–30°C.
-
Outcome : Enantiomeric excess >98% reported for Landiolol intermediates .
Deuteration of the Furan Ring
Selective deuteration at the furan C-5 position occurs via Mg/MeOD-mediated isotopic exchange:
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Reagents : Mg turnings (10 eq), I₂ (3 eq) in MeOD/MeCN.
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Conditions : 15–20°C, 30 min.
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Deuteration Efficiency : >95% β-deuteration achieved for methyl 3-(furan-2-yl)propanoate .
Ester Hydrolysis and Transesterification
The methyl ester is hydrolyzed to the carboxylic acid under acidic/basic conditions or enzymatically transesterified:
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Enzymatic Transesterification : CAL-B in tert-butanol with glycosidic polyols → hydroxy-aryl ester derivatives .
Cyclization to Benzofuran Derivatives
Under Hg(OAc)₂-mediated conditions, phenolic derivatives cyclize to form 2-arylbenzofurans:
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Reagents : Hg(OAc)₂ (1.2 eq) in AcOH, followed by NaBH₄ reduction.
Comparative Reaction Table
Stability and Functional Group Compatibility
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate has shown promise as a potential anticancer agent. Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa, MCF-7 | 10.5 | Apoptosis |
| Compound B | A549 | 8.3 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
1.2 Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory properties, akin to those observed in other phenolic compounds. Studies have indicated that similar furan derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Agricultural Applications
2.1 Pesticidal Activity
Research into the pesticidal properties of furan derivatives has revealed their effectiveness against various agricultural pests. The incorporation of the furan moiety enhances the bioactivity of these compounds, making them suitable candidates for developing new agrochemicals .
Case Study: Efficacy Against Aphids
A study demonstrated that a related furan compound significantly reduced aphid populations in controlled trials, suggesting that this compound may have similar effects.
Materials Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength .
Table 2: Properties of Polymers Derived from Furan Compounds
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Furan-based Polymer A | 250 | 60 |
| Furan-based Polymer B | 230 | 55 |
| This compound-derived Polymer | TBD | TBD |
Mechanism of Action
The mechanism of action of methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Propanoate Backbone
Aromatic and Heteroaromatic Substituents
Ethyl 3-(4-Hydroxyphenyl)propanoate (Compound 10 in ) Structure: Ethyl ester with a 4-hydroxyphenyl group at position 3. Key Differences: Lacks the furan-2-carboxamido group at position 2. Significance: Used as an intermediate in synthesizing antidiabetic phenylpropanoic acids, highlighting the role of the 4-hydroxyphenyl group in targeting metabolic enzymes .
Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride () Structure: Methyl ester with an amino group at position 2 and a 4-fluorophenyl group at position 3. Key Differences: Replaces the furanamide with an amino group and substitutes hydroxy with fluorine on the phenyl ring. Significance: Fluorine enhances lipophilicity and metabolic stability, while the amino group enables salt formation (hydrochloride), improving solubility .
Methyl 2-(4-Hydroxyphenyl)acetate () Structure: Acetate ester with a 4-hydroxyphenyl group directly attached to the methylene carbon. Key Differences: Shorter carbon chain (acetate vs. Significance: Simpler structure with demonstrated utility in fragrance and pharmaceutical synthesis due to its phenolic group .
Amide and Heterocyclic Modifications
Methyl 2-Hexanamido-3-(4-hydroxyphenyl)propanoate () Structure: Features a hexanamide group instead of furan-2-carboxamido. Key Differences: Aliphatic amide vs. aromatic furanamide.
(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic Acid () Structure: Carbamoyl and sulfonamido groups on the propanoate backbone. Key Differences: Sulfonamido group introduces strong hydrogen-bonding capacity, unlike the furanamide. Significance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets compared to furanamide derivatives .
Table 1: Key Properties of Selected Analogs
Biological Activity
Methyl 2-(furan-2-carboxamido)-3-(4-hydroxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a furan ring, a carboxamide group, and a hydroxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoate
- Molecular Formula : C15H15NO5
- Molecular Weight : 289.29 g/mol
The presence of the hydroxy group on the phenyl ring enhances its ability to engage in hydrogen bonding, which is crucial for its interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cellular responses such as apoptosis.
- DNA Interaction : Potential binding to DNA could disrupt replication processes in rapidly dividing cells, such as cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the hydroxyphenyl moiety possess activity against multidrug-resistant pathogens, including strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis and function.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. For example, compounds with similar structural features have been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(furan-2-carboxamido)-3-(4-methoxyphenyl)propanoate | Methoxy group instead of hydroxy | Moderate antibacterial activity |
| Methyl 2-(furan-2-carboxamido)-3-(4-chlorophenyl)propanoate | Chloro group substitution | Enhanced anticancer activity |
| Methyl 2-(furan-2-carboxamido)-3-(4-nitrophenyl)propanoate | Nitro group substitution | Stronger enzyme inhibition |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on a series of hydroxyaryl esters demonstrated that this compound showed promising activity against resistant strains of bacteria, highlighting its potential as a lead compound in drug development .
- Anticancer Evaluation : Research evaluating the cytotoxic effects of related compounds on various cancer cell lines found significant inhibition of cell proliferation at micromolar concentrations, suggesting that further structural optimization could enhance efficacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
